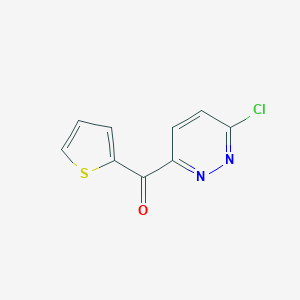

3-Chloro-6-(2-thienylcarbonyl)pyridazine

Description

3-Chloro-6-(2-thienylcarbonyl)pyridazine is a pyridazine derivative featuring a chlorine atom at position 3 and a 2-thienylcarbonyl group at position 5. Pyridazine derivatives are heterocyclic compounds of significant pharmaceutical interest due to their structural diversity and biological activities, including analgesic, anti-inflammatory, and enzyme-inhibitory properties.

Propriétés

IUPAC Name |

(6-chloropyridazin-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-8-4-3-6(11-12-8)9(13)7-2-1-5-14-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQPMFUQRDVDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438232 | |

| Record name | 3-Chloro-6-(2-thienylcarbonyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146233-34-3 | |

| Record name | 3-Chloro-6-(2-thienylcarbonyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (NAS) from 3,6-Dichloropyridazine

Route Overview

3,6-Dichloropyridazine serves as a versatile precursor for introducing diverse substituents. Substitution at position 6 with a 2-thienylcarbonyl group can be achieved via NAS under controlled conditions.

Procedure

-

Starting Material : 3,6-Dichloropyridazine (synthesized via POCl₃-mediated chlorination of 3,6-dihydroxypyridazine).

-

Reaction Setup :

-

Workup :

Key Data

Mechanistic Insight

The chloride at position 6 is displaced by the thienylcarbonyl anion generated in situ. Me₄NCl enhances reactivity by stabilizing transition states, reducing dichloro-byproduct formation.

Friedel-Crafts Acylation of 3-Chloropyridazine-6-Carboxylic Acid

Route Overview

This two-step method involves converting a carboxylic acid precursor to an acyl chloride, followed by Friedel-Crafts acylation with thiophene.

Procedure

-

Step 1: Acyl Chloride Formation

-

Step 2: Friedel-Crafts Acylation

Key Data

Limitations

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-chloro-6-bromopyridazine and 2-thienylcarbonyl boronic acid offers a modern alternative.

Procedure

-

Starting Material : 3-Chloro-6-bromopyridazine (synthesized via bromination of 3-chloropyridazine using NBS).

-

Reaction Setup :

-

Workup :

-

Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

-

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| NAS | 65–72 | >98 | Low | Moderate |

| Friedel-Crafts | 58–64 | 97.5 | Medium | Low |

| Suzuki Coupling | 70–75 | 99 | High | High |

Insights

-

NAS is cost-effective but requires prolonged reaction times.

-

Suzuki Coupling offers superior scalability and purity, albeit with higher catalyst costs.

Challenges and Optimization Strategies

Impurity Control

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 3 of the pyridazine ring in 3-chloro-6-(2-thienylcarbonyl)pyridazine is highly reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent thienylcarbonyl group. Key findings include:

-

Reagents and Conditions :

-

Ammonia/Ammonium Hydroxide : Substitution with ammonia yields 3-amino-6-(2-thienylcarbonyl)pyridazine. Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 100–120°C for 5–26 hours .

-

Thiophene Derivatives : Thiols or thiophene-based nucleophiles substitute the chlorine atom under mild acidic conditions, forming thioether-linked analogs .

-

| Reaction | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ammonolysis | NH₃ (aq.)/DMF | 100°C, 9 hr | 68–93% | |

| Thiol Substitution | R-SH/EtOH | RT, 2 hr | 75–85% |

Oxidation and Reduction Reactions

The oxo and carbonyl groups in the compound participate in redox reactions:

-

Oxidation :

-

Reduction :

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Vicarious Nucleophilic Substitution (VNS) :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine Cyclization | NH₂NH₂·H₂O, HCl | Triazolo[4,3-b]pyridazine | 82% | |

| Hydroxylamine Cyclization | NH₂OH·HCl, EtOH | Oxadiazolo[5,4-b]pyridazine | 71% |

Electrophilic Aromatic Substitution

The thienyl moiety undergoes electrophilic substitution (e.g., sulfonation, nitration) at the α-position relative to the carbonyl group:

-

Nitration :

| Reaction | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration of Thienyl Ring | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 65% |

Cross-Coupling Reactions

The chlorine atom enables participation in Pd-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | 3-Phenyl-6-(2-thienylcarbonyl)pyridazine | 76% |

Key Mechanistic Insights

-

Nucleophilic Aromatic Substitution : Activation of the pyridazine ring by electron-withdrawing groups (Cl, CO-thienyl) facilitates attack by soft nucleophiles (e.g., amines, thiols) .

-

Radical Pathways : Under oxidative conditions (e.g., TBHP), radical intermediates form, enabling regioselective functionalization of the thienyl ring .

Applications De Recherche Scientifique

3-Chloro-6-(2-thienylcarbonyl)pyridazine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals

Mécanisme D'action

The mechanism of action of 3-Chloro-6-(2-thienylcarbonyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyridazine derivatives are highly tunable, with substituents at positions 3 and 6 critically influencing reactivity and bioactivity. Below is a comparative analysis based on substituent groups and their effects:

Aryl-Substituted Pyridazines

3-Chloro-6-(4-methylphenyl)pyridazine ():

- Structure : Chlorine at position 3 and 4-methylphenyl at position 6.

- Activity : Exhibits potent analgesic and anti-inflammatory effects, comparable to reference drugs like indomethacin. Acts via peripheral and central mechanisms .

- Synthesis : Synthesized via refluxing precursor compounds with POCl₃, yielding 20% with a melting point of 222–224°C .

- 3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine (): Structure: Chlorine at position 3, trifluoromethyl at position 4, and 3-fluorophenyl at position 6. Comparison: The trifluoromethyl group increases metabolic stability, while fluorophenyl enhances lipophilicity, influencing bioavailability .

Piperazine-Substituted Pyridazines

- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Structure: Chlorine at position 3 and a 2-fluorophenyl-piperazine moiety at position 6. Activity: Demonstrates selective MAO-B inhibition, relevant for neurodegenerative diseases. Bioavailability radar analysis indicates favorable pharmacokinetic profiles . Synthesis: Prepared via nucleophilic substitution of 3,6-dichloropyridazine with fluorophenylpiperazine in ethanol (yield: 60–70%) .

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine ():

Hydrazinyl-Substituted Pyridazines

- 3-Chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine (): Structure: Chlorine at position 3 and a 4-nitrobenzylidene hydrazine group at position 6. Activity: Exhibits fungicidal and antibacterial activity (e.g., MIC: 12.5 µg/mL against Staphylococcus aureus) . Synthesis: Formed via condensation of 3-chloro-6-hydrazinylpyridazine with nitrobenzaldehyde in ethanol (yield: 52–90%) .

3-Chloro-6-{2-[(5-nitrofuran-2-yl)methylene]hydrazinyl}pyridazine ():

Heterocyclic Carbonyl-Substituted Pyridazines

While direct data on 2-thienylcarbonyl analogs are lacking, comparisons can be made with similar carbonyl-containing groups:

- Synthesis: Likely synthesized via Friedel-Crafts acylation or coupling reactions, similar to methods in and .

Data Tables

Key Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃, NO₂): Enhance electrophilicity and metabolic stability . Aromatic/Heteroaromatic Groups (e.g., phenyl, thienyl): Improve target binding via π-π interactions . Piperazine Moieties: Confer selectivity for CNS targets due to improved BBB penetration .

Synthetic Accessibility :

- Nucleophilic substitution (e.g., with piperazines) and condensation reactions (e.g., hydrazine derivatives) are common high-yield pathways .

Activité Biologique

Overview

3-Chloro-6-(2-thienylcarbonyl)pyridazine is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridazine ring with a chlorine atom at the 3-position and a thienylcarbonyl group at the 6-position. Its molecular formula is C9H5ClN2OS, with a molecular weight of 224.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 3-chloropyridazine with 2-thienylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, followed by purification methods including recrystallization to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting microbial growth. The compound's mechanism of action likely involves interference with microbial enzymes or cellular processes essential for survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, highlighting its ability to induce apoptosis in cancer cells and alter cell cycle progression. In vitro studies have shown that this compound can effectively inhibit the growth of several cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. The compound's IC50 values indicate promising cytotoxic effects, with some derivatives demonstrating IC50 values as low as 20.1 nM against specific cancer targets .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is suggested that the compound binds to cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This binding leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a potential candidate for further development as an anticancer therapeutic agent .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other similar compounds. For instance, derivatives of pyridazines have shown varying degrees of anticancer activity, with some exhibiting superior effects compared to established drugs like ketorolac in pain models .

| Compound | IC50 (nM) | Cell Line Tested | Activity |

|---|---|---|---|

| This compound | 20.1 | MDA-MB-231 | Anticancer |

| Pyridazine Derivative A | 43.8 | T-47D | Anticancer |

| Ketorolac | >1000 | Various | Reference |

Case Studies

- In Vivo Analgesic Activity : In a study assessing analgesic properties, compounds similar to this compound were tested using acetic acid-induced writhing models in mice. Results indicated significant reductions in writhing compared to control groups, suggesting effective analgesic properties .

- Cell Cycle Analysis : Flow cytometric analysis has been employed to assess how this compound affects cell cycle progression in treated breast cancer cells. Results showed that treatment with the compound led to G1 phase arrest, indicating its potential as an effective anticancer agent.

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-(2-thienylcarbonyl)pyridazine, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 3,6-dichloropyridazine with a thienylcarbonyl precursor under palladium catalysis (e.g., Suzuki coupling) can yield the target compound. Key challenges include:

- Regioselectivity control : Ensuring substitution occurs at the 6-position rather than the 3-chloro site. This is addressed by using sterically hindered ligands or low-temperature conditions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is often required due to byproducts from incomplete substitution. Recrystallization in ethanol/water mixtures improves purity .

Q. How is crystallographic characterization performed for this compound, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for structure refinement, leveraging its robust handling of disordered moieties and hydrogen-bonding networks .

- Validation : Apply PLATON or OLEX2 to check for missed symmetry and validate geometric parameters .

Q. What biological activities have been explored for this compound, and how are assays designed?

Methodological Answer: Reported activities include:

- AhR agonism : Tested in HL-60 leukemia cell differentiation assays, measuring CD11b expression via flow cytometry .

- Enzyme inhibition : For α-glucosidase inhibition, use spectrophotometric assays with p-nitrophenyl glucopyranoside as a substrate, comparing IC₅₀ values to acarbose controls .

- Cardiovascular imaging : Radiolabeling with ⁹⁹ᵐTc for myocardial perfusion studies in rodent models, followed by SPECT/CT imaging .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridazine ring be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Directing groups : The 3-chloro substituent directs electrophilic substitution to the 6-position. For deprotonation, use hindered bases like LTMP (lithium tetramethylpiperidide) at −78°C in THF to selectively generate intermediates at the 4-position .

- Protection strategies : Temporarily protecting the thienylcarbonyl group with trimethylsilyl chloride (TMSCl) prevents unwanted side reactions during functionalization .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

Methodological Answer:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .

- Disordered solvent : Apply SQUEEZE in PLATON to model diffuse electron density from disordered solvent molecules .

- Hydrogen bonding : Perform graph-set analysis (e.g., R₂²(8) motifs) to validate hydrogen-bonding patterns and identify outliers .

Q. What analytical methods are critical for assessing polymorphism in solid-state forms?

Methodological Answer:

- DSC/TGA : Detect polymorphic transitions via endothermic/exothermic peaks and correlate with mass loss.

- PXRD : Compare experimental patterns with simulated data from Mercury (CCDC) to identify new forms .

- Raman spectroscopy : Differentiate polymorphs using vibrational modes of the thienylcarbonyl group (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Methodological Answer:

- Scaffold modification : Replace the thienyl group with furan or phenyl rings to assess AhR binding affinity via molecular docking (AutoDock Vina) .

- Bioisosteric substitution : Replace the 3-chloro group with trifluoromethyl to enhance metabolic stability, then validate via hepatic microsome assays .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) for CRF(1)R antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.